molecular formula C13H15N5O4S2 B11502113 Ethyl [2-({[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate

Ethyl [2-({[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate

Cat. No.: B11502113
M. Wt: 369.4 g/mol
InChI Key: DNZFGKIKFLLMFX-UHFFFAOYSA-N
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Description

Ethyl [2-({[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a thiazole ring, and an ester group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate typically involves multiple steps. One common method includes the alkylation of 6-amino-4-oxo-1,4-dihydropyrimidine-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol at room temperature. The resulting intermediate is then reacted with 2-amino-1,3-thiazole-5-carboxylic acid under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the ester group.

    Oxidation and Reduction: The thiazole and pyrimidine rings can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium ethoxide or potassium carbonate in ethanol.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole or pyrimidine derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Ethyl [2-({[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [2-({[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrimidine and thiazole rings allows for specific interactions with nucleic acids and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Ethyl [2-({[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological applications.

Properties

Molecular Formula

C13H15N5O4S2

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C13H15N5O4S2/c1-2-22-11(21)3-7-5-15-12(24-7)18-10(20)6-23-13-16-8(14)4-9(19)17-13/h4-5H,2-3,6H2,1H3,(H,15,18,20)(H3,14,16,17,19)

InChI Key

DNZFGKIKFLLMFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)N

solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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